molecular formula C16H15ClN2O B14069029 1H-Benzimidazole, 2-(5-chloro-2-propoxyphenyl)- CAS No. 62914-25-4

1H-Benzimidazole, 2-(5-chloro-2-propoxyphenyl)-

Cat. No.: B14069029
CAS No.: 62914-25-4
M. Wt: 286.75 g/mol
InChI Key: RSJLVDKGWKOYTF-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(5-chloro-2-propoxyphenyl)- is a heterocyclic aromatic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-(5-chloro-2-propoxyphenyl)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with 5-chloro-2-propoxybenzaldehyde under acidic conditions to form the desired benzimidazole derivative . Industrial production methods often utilize similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1H-Benzimidazole, 2-(5-chloro-2-propoxyphenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant antimicrobial and antiparasitic activities, making it a candidate for the development of new antibiotics and antiparasitic drugs.

    Medicine: Due to its anticancer properties, it is being investigated for use in cancer therapy.

    Industry: The compound is used in the development of agrochemicals and other industrial applications due to its stability and bioactivity.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-(5-chloro-2-propoxyphenyl)- involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins, disrupting essential biological processes in pathogens and cancer cells. For example, it may inhibit DNA synthesis or interfere with cell division, leading to the death of microbial or cancer cells .

Comparison with Similar Compounds

1H-Benzimidazole, 2-(5-chloro-2-propoxyphenyl)- can be compared with other benzimidazole derivatives such as:

Properties

CAS No.

62914-25-4

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

2-(5-chloro-2-propoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C16H15ClN2O/c1-2-9-20-15-8-7-11(17)10-12(15)16-18-13-5-3-4-6-14(13)19-16/h3-8,10H,2,9H2,1H3,(H,18,19)

InChI Key

RSJLVDKGWKOYTF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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